2,4-Diphenyl-1-(2-phenylethyl)pyridin-1-ium tetrafluoroboranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diphenyl-1-(2-phenylethyl)pyridin-1-ium tetrafluoroboranuide is a chemical compound with the molecular formula C26H24BF4N. It is known for its unique structure, which includes a pyridinium core substituted with phenyl and phenylethyl groups. This compound is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2,4-Diphenyl-1-(2-phenylethyl)pyridin-1-ium tetrafluoroboranuide typically involves the reaction of 2,4-diphenylpyridine with 2-phenylethyl bromide in the presence of a base, followed by the addition of tetrafluoroboric acid to form the tetrafluoroboranuide salt. The reaction conditions often include solvents such as ethanol and temperatures around 120-122°C .
Chemical Reactions Analysis
2,4-Diphenyl-1-(2-phenylethyl)pyridin-1-ium tetrafluoroboranuide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the pyridinium nitrogen can be targeted by nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-Diphenyl-1-(2-phenylethyl)pyridin-1-ium tetrafluoroboranuide is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 2,4-Diphenyl-1-(2-phenylethyl)pyridin-1-ium tetrafluoroboranuide involves its interaction with molecular targets such as enzymes and receptors. The pyridinium core can interact with biological molecules through ionic and hydrogen bonding, affecting various biochemical pathways. The phenyl and phenylethyl groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
2,4-Diphenyl-1-(2-phenylethyl)pyridin-1-ium tetrafluoroboranuide can be compared with other pyridinium-based compounds, such as:
- 1-Benzyl-2,4-diphenylpyridinium chloride
- 2,4-Diphenyl-1-methylpyridinium iodide These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The unique combination of phenyl and phenylethyl groups in this compound distinguishes it from its analogs .
Properties
IUPAC Name |
2,4-diphenyl-1-(2-phenylethyl)pyridin-1-ium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N.BF4/c1-4-10-21(11-5-1)16-18-26-19-17-24(22-12-6-2-7-13-22)20-25(26)23-14-8-3-9-15-23;2-1(3,4)5/h1-15,17,19-20H,16,18H2;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJBTFWLQBRUMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)CC[N+]2=C(C=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.